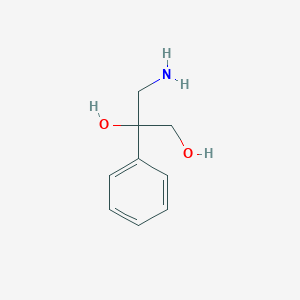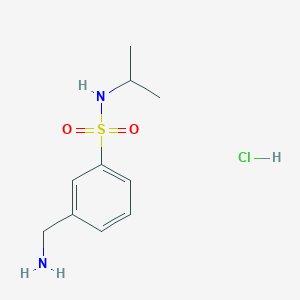![molecular formula C14H13ClN4O B2609889 7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 477865-20-6](/img/structure/B2609889.png)
7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine” is a synthetic compound . It is part of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been confirmed using NMR spectroscopy and HPLC-MS spectrometry . The structure of these compounds includes a [1,2,4]triazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can lead to a variety of products . The reactions often involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal .
Scientific Research Applications
Antibacterial Activity
One area of research focuses on the antibacterial properties of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, which have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. These compounds act as potent inhibitors of key bacterial enzymes and proteins, such as DNA gyrase, topoisomerase IV, and penicillin-binding protein, highlighting their potential in combating antibiotic-resistant Staphylococcus aureus strains (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for the synthesis of optical sensors. Their versatility in biological and medicinal applications further underscores their significance in scientific research (Jindal & Kaur, 2021).
Antimalarial Chemotherapy
The pyrimidine biosynthetic pathway has been targeted for antimalarial drug discovery, with dihydroorotate dehydrogenase (PfDHODH) from Plasmodium falciparum identified as a promising target. Several chemical scaffolds inhibiting PfDHODH have shown potent activity against parasites, demonstrating the potential of triazolo[1,5-a]pyrimidines in developing new antimalarial treatments (Phillips & Rathod, 2010).
Optoelectronic Materials
Research has also explored the incorporation of pyrimidine and its derivatives, including triazolo[1,5-a]pyrimidines, into π-extended conjugated systems for the creation of novel optoelectronic materials. These compounds are valuable for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photo- and electroluminescent devices (Lipunova et al., 2018).
Anti-Cancer Potential
Pyrimidines, including triazolo[1,5-a]pyrimidines, have been identified as having significant anti-cancer potential. Their mechanism of action includes interaction with various biological targets, making them effective against different types of cancer. This broad spectrum of activity highlights their importance in the development of new anticancer agents (Kaur et al., 2014).
Mechanism of Action
Target of Action
The primary target of 7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .
Mode of Action
This compound interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The compound affects the ERK signaling pathway, which is a part of the larger MAPK (Mitogen-Activated Protein Kinase) pathway . The downstream effects of this inhibition include the induction of cell apoptosis and G2/M phase arrest, as well as the regulation of cell cycle-related and apoptosis-related proteins in cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine”, continue to be of interest in research due to their potential biological activities . Future research may focus on further exploring their synthesis, properties, and potential applications.
Properties
IUPAC Name |
7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-7-11(15)3-4-13(9)20-10(2)12-5-6-16-14-17-8-18-19(12)14/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUDBAOSZDAQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

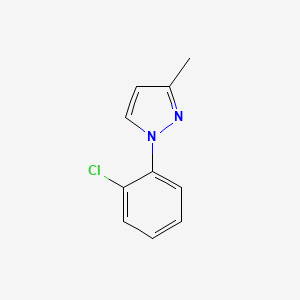
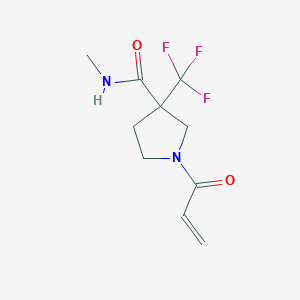
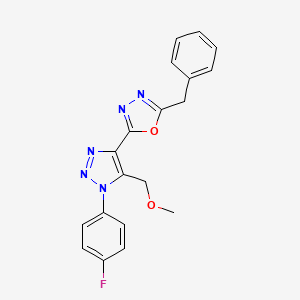
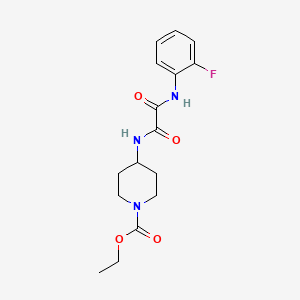
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)
